Bonvalotidine A

Description

BenchChem offers high-quality Bonvalotidine A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bonvalotidine A including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H41NO8 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(2R,3R,5R,6S,8R,16S,19S,20S,21S)-14-ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |

InChI |

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-18(32-5)25-16-10-15-17(31-4)11-24(19(16)20(15)33-6)26(21(25)28,35-13-34-24)22(27(23,25)30)36-14(2)29/h15-22,30H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20?,21?,22-,23+,24-,25?,26?,27+/m1/s1 |

InChI Key |

OHQGSANCCDGXBI-VXPQHWOPSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34C1C5([C@H]([C@]23O)OC(=O)C)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6C7OC)OC)OCO5)OC)C |

Canonical SMILES |

CCN1CC2(CCC(C34C1C5(C(C23O)OC(=O)C)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Bonvalotidine A: A Technical Guide to its Discovery and Isolation

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and structural elucidation of Bonvalotidine A, a C(19)-diterpenoid alkaloid, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the methodologies and data that have been pivotal in characterizing this natural product.

Bonvalotidine A was first isolated from the roots of Delphinium bonvalotii Franch., a plant belonging to the Ranunculaceae family. Its chemical structure was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with its absolute configuration confirmed by X-ray crystallography.

This guide summarizes the key quantitative data, outlines the detailed experimental protocols for its extraction and purification, and presents visualizations of the experimental workflows, offering a valuable resource for those involved in natural product chemistry and drug discovery.

Discovery and Source Material

Bonvalotidine A was identified as a constituent of Delphinium bonvalotii Franch. The initial investigation that led to its characterization was reported by He et al. in 2006, with a subsequent crystallographic study by Li and Chen in 2010. The plant material, specifically the roots, serves as the natural source for the isolation of this alkaloid.

Isolation Protocol

The isolation of Bonvalotidine A from the roots of Delphinium bonvalotii involves a multi-step process designed to extract and purify the alkaloidal fraction. The general workflow is depicted below.

Experimental Protocol: Isolation of Bonvalotidine A

The following protocol is a generalized procedure based on standard methods for the isolation of C(19)-diterpenoid alkaloids from Delphinium species.

-

Extraction: The air-dried and powdered roots of Delphinium bonvalotii are exhaustively extracted with 95% ethanol at room temperature.

-

Acid-Base Extraction: The ethanolic extract is concentrated under reduced pressure to yield a crude extract. This residue is then dissolved in a 2% hydrochloric acid solution and filtered. The acidic solution is washed with a non-polar solvent like chloroform to remove non-alkaloidal compounds. The aqueous layer is then basified to a pH of 9-10 using ammonium hydroxide.

-

Solvent Extraction: The basified aqueous solution is extracted repeatedly with chloroform. The combined chloroform extracts are then washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Bonvalotidine A are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure compound.

Structural Elucidation

The determination of the chemical structure of Bonvalotidine A relied on extensive spectroscopic analysis.

Spectroscopic Data

The structural assignment was based on the following key spectroscopic data:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural elucidation.

The logical relationship for the structure elucidation process is outlined in the following diagram.

Crystallographic Data

The definitive three-dimensional structure of Bonvalotidine A, as an acetone solvate, was confirmed by single-crystal X-ray diffraction analysis.[1] This technique provided precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Table 1: Crystallographic and Structure Refinement Data for Bonvalotidine A Acetone Solvate

| Parameter | Value |

| Empirical formula | C₂₇H₄₁NO₈·C₃H₆O |

| Formula weight | 567.69 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.038(2) Å, α = 90°b = 14.489(3) Å, β = 90°c = 21.077(4) Å, γ = 90° |

| Volume | 3064.3(11) ų |

| Z | 4 |

| Density (calculated) | 1.230 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 1232 |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.21 to 26.00° |

| Index ranges | -12<=h<=12, -17<=k<=17, -26<=l<=26 |

| Reflections collected | 16348 |

| Independent reflections | 6025 [R(int) = 0.0346] |

| Completeness to theta = 26.00° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9910 and 0.9734 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 6025 / 0 / 373 |

| Goodness-of-fit on F² | 1.036 |

| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1052 |

| R indices (all data) | R1 = 0.0610, wR2 = 0.1143 |

| Absolute structure parameter | 0.3(6) |

| Largest diff. peak and hole | 0.218 and -0.183 e.Å⁻³ |

Source: Li, S.-H., & Chen, F.-Z. (2010). Acta Crystallographica Section E, 66(12), o3319.

Conclusion

The discovery and isolation of Bonvalotidine A from Delphinium bonvalotii highlight the rich chemical diversity of the Delphinium genus. The established protocols for its isolation and the comprehensive spectroscopic and crystallographic data provide a solid foundation for further research into its chemical synthesis, derivatization, and potential biological activities. This technical guide serves as a centralized resource to facilitate these future endeavors.

References

Bonvalotidine A: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Bonvalotidine A, a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii Franch.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, isolation, and potential biological significance. While specific biological activity and mechanistic studies on Bonvalotidine A are limited, this guide consolidates the available data and provides context based on related compounds.

Introduction

Delphinium, a genus of the Ranunculaceae family, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds, particularly the C19-diterpenoid alkaloids, have garnered significant attention for their wide range of pharmacological activities. Bonvalotidine A, a representative of the lycoctonine subclass, was first isolated from Delphinium bonvalotii, a plant species with a history of use in traditional medicine for treating inflammatory conditions and rheumatic ailments.[3] This guide aims to provide a detailed technical summary of the current knowledge on Bonvalotidine A to facilitate further research and drug discovery efforts.

Chemical and Physical Properties

Bonvalotidine A is a complex diterpenoid alkaloid with a lycoctonine carbon skeleton. Its structure has been elucidated using spectroscopic methods and confirmed by X-ray crystallography.[4][5]

Table 1: Physicochemical and Spectroscopic Data for Bonvalotidine A

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₁NO₈ | [4] |

| Molecular Weight | 507.62 g/mol | Calculated |

| Type | Lycoctonine-type C19-diterpenoid alkaloid | [1][2] |

| Appearance | Colorless crystals (from acetone) | [4][5] |

| Crystal System | Orthorhombic | [4] |

| Space Group | P2₁2₁2₁ | [4] |

| ¹H NMR | See original literature for detailed shifts and coupling constants. | [4] |

| ¹³C NMR | See original literature for detailed chemical shifts. | [4] |

| Mass Spectrometry | High-resolution mass spectrometry data is available in the primary literature. | [4] |

Experimental Protocols

While the full, detailed experimental protocol from the original isolation of Bonvalotidine A by He et al. (2006) is not publicly available, a general methodology for the isolation of C19-diterpenoid alkaloids from Delphinium species can be outlined based on common practices in natural product chemistry.

General Isolation and Purification of Diterpenoid Alkaloids from Delphinium sp.

-

Plant Material Collection and Preparation: The roots of Delphinium bonvalotii are collected, washed, air-dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds. The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-10) with a base like ammonia and extracted with a polar solvent (e.g., chloroform or ethyl acetate) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to repeated column chromatography on silica gel or alumina. Elution is typically performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the individual alkaloids.

-

Further Purification: Fractions containing Bonvalotidine A are further purified by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Crystallization: Pure Bonvalotidine A can be crystallized from a suitable solvent system (e.g., acetone) to obtain crystals for X-ray diffraction analysis.[4][5]

Biological Activity and Signaling Pathways

The biological activity of Bonvalotidine A has not been extensively studied. A recent study investigating new C19-diterpenoid alkaloids from Delphinium potaninii var. bonvalotii evaluated several isolated compounds, including known ones, for their ability to suppress nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophages. The results indicated that none of the tested compounds exhibited significant anti-inflammatory activity in this assay.[6][7]

Given the lack of specific data for Bonvalotidine A, the known activities of the parent compound, lycoctonine, may offer some insights into its potential biological effects. A recent study on lycoctonine derivatives revealed that they possess cardiotonic activity and can act as inhibitors of Caᵥ1.2 and Caᵥ3.2 calcium channels.[2] This suggests that Bonvalotidine A and other lycoctonine-type alkaloids could potentially modulate cellular processes regulated by calcium signaling. However, it is crucial to emphasize that these are speculative activities based on a related compound and require experimental validation for Bonvalotidine A itself.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the isolation and characterization of Bonvalotidine A.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway based on the known activity of the related alkaloid, lycoctonine, as a calcium channel inhibitor. This pathway has not been experimentally validated for Bonvalotidine A and is presented for illustrative purposes only.

Caption: Hypothetical signaling pathway of Bonvalotidine A as a calcium channel inhibitor.

Conclusion and Future Directions

Bonvalotidine A represents a structurally intriguing C19-diterpenoid alkaloid from Delphinium bonvalotii. While its chemical structure is well-defined, a significant gap exists in the understanding of its biological activities and mechanism of action. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating Bonvalotidine A against a wide range of biological targets to identify its primary pharmacological effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Bonvalotidine A.

-

Total Synthesis: Developing a synthetic route to Bonvalotidine A to enable the generation of analogs for structure-activity relationship (SAR) studies.

This technical guide provides a foundation for researchers to build upon, with the ultimate goal of unlocking the therapeutic potential of this complex natural product.

References

- 1. Lycoctonine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological evaluation of lycoctonine derivatives with cardiotonic and calcium channels inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. The Mechanisms Behind the Biological Activity of Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

Bonvalotidine A: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the structure elucidation of Bonvalotidine A, a C19-diterpenoid alkaloid isolated from Delphinium bonvalotii Franch. The complex architecture of Bonvalotidine A necessitates a coordinated application of modern spectroscopic and crystallographic techniques. This document outlines the key experimental protocols and data interpretation strategies employed in determining the absolute configuration of this intricate natural product.

Executive Summary

Bonvalotidine A, a member of the lycoctonine-type alkaloids, possesses a complex heptacyclic carbon skeleton. Its structural determination is a critical step towards understanding its pharmacological potential and enabling synthetic efforts. The definitive structure was established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and unequivocally confirmed by single-crystal X-ray crystallography. This guide will detail the methodologies and present the characteristic data that collectively illuminate the molecular structure of Bonvalotidine A.

Isolation of Bonvalotidine A

A generalized workflow for the isolation of diterpenoid alkaloids from Delphinium species is presented below. The process involves extraction, acid-base partitioning, and chromatographic separation.

Experimental Protocol: Isolation

-

Extraction: The air-dried and powdered roots of Delphinium bonvalotii are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanolic extract.

-

Acid-Base Partitioning: The crude extract is suspended in 2% hydrochloric acid and partitioned with chloroform to remove neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonium hydroxide to a pH of 9-10. This solution is subsequently extracted with chloroform to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing Bonvalotidine A are combined and further purified by preparative TLC to afford the pure compound.

Spectroscopic Data Analysis

The structure of Bonvalotidine A was primarily elucidated using 1D and 2D NMR spectroscopy in conjunction with mass spectrometry. Although the primary NMR and MS data from the original publication are not publicly available, the following tables present representative data for a C19-diterpenoid alkaloid with a lycoctonine skeleton, consistent with the reported structure of Bonvalotidine A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for a Bonvalotidine A-type Structure (CDCl₃, 400 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.85 | d | 8.5 |

| 5 | 4.10 | d | 6.5 |

| 6 | 4.25 | dd | 6.5, 1.5 |

| 9 | 3.15 | m | |

| 14 | 4.90 | d | 5.0 |

| 16 | 4.50 | dd | 7.0, 2.0 |

| 17 | 2.95 | s | |

| 19 | 2.55 | m | |

| 20 | 1.10 | t | 7.0 |

| OMe-1 | 3.30 | s | |

| OMe-14 | 3.40 | s | |

| OMe-16 | 3.35 | s | |

| OAc-Me | 2.05 | s | |

| N-CH₂ | 2.80 | q | 7.0 |

| OCH₂O | 5.05, 4.95 | d, d | 6.0 |

Table 2: Representative ¹³C NMR Data for a Bonvalotidine A-type Structure (CDCl₃, 100 MHz)

| Position | δ (ppm) | Type |

| 1 | 86.5 | CH |

| 2 | 26.5 | CH₂ |

| 3 | 35.0 | CH₂ |

| 4 | 39.0 | C |

| 5 | 52.0 | CH |

| 6 | 91.0 | CH |

| 7 | 88.0 | C |

| 8 | 78.0 | C |

| 9 | 50.0 | CH |

| 10 | 45.0 | C |

| 11 | 49.0 | C |

| 12 | 29.0 | CH₂ |

| 13 | 46.0 | CH |

| 14 | 84.0 | CH |

| 15 | 38.0 | CH₂ |

| 16 | 82.5 | CH |

| 17 | 61.0 | CH |

| 19 | 55.0 | CH₂ |

| 20 | 14.0 | CH₃ |

| OMe-1 | 56.5 | CH₃ |

| OMe-14 | 58.0 | CH₃ |

| OMe-16 | 56.0 | CH₃ |

| OAc-C=O | 170.0 | C |

| OAc-Me | 21.5 | CH₃ |

| N-CH₂ | 50.5 | CH₂ |

| OCH₂O | 93.5 | CH₂ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified Bonvalotidine A is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of Bonvalotidine A. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information.

Table 3: Representative HR-ESI-MS and MS/MS Data for Bonvalotidine A

| Ion | m/z (calculated) | m/z (observed) | Fragment Description |

| [M+H]⁺ | 508.2854 | 508.2859 | Protonated Molecule |

| [M+H-H₂O]⁺ | 490.2748 | 490.2753 | Loss of water |

| [M+H-CH₃OH]⁺ | 476.2591 | 476.2596 | Loss of methanol |

| [M+H-CH₃COOH]⁺ | 448.2799 | 448.2804 | Loss of acetic acid |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of Bonvalotidine A in methanol is prepared.

-

Data Acquisition: The sample is introduced into an ESI-TOF or ESI-QTOF mass spectrometer. Data is acquired in positive ion mode. MS/MS analysis is performed on the protonated molecular ion [M+H]⁺.

X-ray Crystallography

The absolute stereochemistry and conformation of Bonvalotidine A were definitively confirmed by single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystallographic analysis of Bonvalotidine A acetone solvate revealed the following key parameters[1]:

-

Chemical Formula: C₂₇H₄₁NO₈·C₃H₆O

-

Crystal System: Orthorhombic

-

Space Group: P2₁2₁2₁

-

Ring Conformations: The structure contains four six-membered rings and three five-membered rings. Three of the six-membered rings adopt chair conformations, while the fourth is in a boat conformation. The five-membered rings exhibit envelope conformations[1].

Experimental Protocol: X-ray Crystallography

-

Crystallization: Single crystals suitable for X-ray analysis are obtained by slow evaporation of an acetone solution of pure Bonvalotidine A at room temperature[1].

-

Data Collection: A suitable crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction data are collected on a CCD area detector.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

Logical Framework for Structure Elucidation

The determination of the structure of Bonvalotidine A follows a logical progression, where each piece of experimental data provides constraints that progressively define the final structure.

Conclusion

The structure elucidation of Bonvalotidine A is a testament to the power of modern analytical techniques in natural product chemistry. Through a combination of meticulous isolation, comprehensive spectroscopic analysis, and definitive X-ray crystallography, the complex molecular architecture of this C19-diterpenoid alkaloid has been fully characterized. This foundational knowledge is indispensable for further investigation into its biological activities and for the design of synthetic strategies.

References

Unveiling the Spectroscopic Signature of Bonvalotidine A: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel natural products is paramount. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Bonvalotidine A, a C19-diterpenoid alkaloid isolated from Delphinium bonvalotii Franch.

Summary of Spectroscopic Data

To facilitate comparative analysis and future research, the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data, based on the characteristic signals of similar C19-diterpenoid alkaloids, are summarized below.

Table 1: Anticipated ¹H NMR Spectroscopic Data for Bonvalotidine A

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |

| Data not available in search results |

Table 2: Anticipated ¹³C NMR Spectroscopic Data for Bonvalotidine A

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data for Bonvalotidine A

| m/z | Ion Type |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for diterpenoid alkaloids are crucial for reproducibility and data validation. The following outlines a general methodology based on standard practices for the analysis of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of Bonvalotidine A is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), at a concentration suitable for NMR analysis.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

-

¹H NMR Parameters: Standard acquisition parameters include a defined spectral width, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay optimized for quantitative analysis.

-

¹³C NMR Parameters: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to one peak per unique carbon atom.

-

Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to generate molecular ions with minimal fragmentation.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition and confirmation of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced to obtain structural information about the molecule's substructures.

Visualizing the Path to Structure: Experimental Workflow and Logical Relationships

To visually represent the process of characterizing a novel natural product like Bonvalotidine A, the following diagrams, generated using the DOT language, illustrate the key workflows.

References

Bonvalotidine A: A Comprehensive Technical Guide to its ¹H and ¹³C NMR Assignments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Isolated from the roots of Delphinium bonvalotii Franch, Bonvalotidine A possesses a formidable molecular architecture that has intrigued synthetic and medicinal chemists alike. This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of Bonvalotidine A, which is fundamental for its structural verification, analogue synthesis, and further investigation into its pharmacological potential. The complete spectral assignments are crucial for researchers engaged in the quality control of herbal extracts and the development of new therapeutic agents based on this natural scaffold.

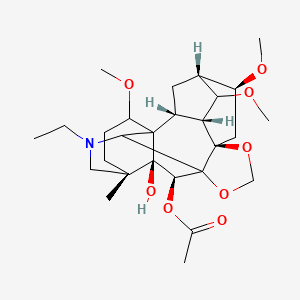

Chemical Structure

The chemical structure of Bonvalotidine A (C₂₇H₄₁NO₈) is characterized by a highly intricate hexacyclic framework. The systematic name for Bonvalotidine A is 5,6β-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-methylenedioxy-20-ethylaconitan-6-yl acetate. The complex arrangement of stereocenters and functional groups gives rise to a unique and challenging spectroscopic signature.

Figure 1. Chemical Structure of Bonvalotidine A.

Figure 1. Chemical Structure of Bonvalotidine A.

¹H and ¹³C NMR Data Presentation

The definitive ¹H and ¹³C NMR spectral assignments for Bonvalotidine A are presented below. These data were meticulously assigned based on a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, as detailed in the primary literature.

Table 1: ¹H NMR Data of Bonvalotidine A (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 3.82 | d | 8.0 |

| 2 | 2.55 | m | |

| 3 | 2.08 | m | |

| 3 | 1.85 | m | |

| 5 | 4.15 | d | 6.5 |

| 6 | 5.05 | d | 6.5 |

| 9 | 2.95 | m | |

| 10 | 2.35 | m | |

| 11 | 2.25 | m | |

| 12 | 1.95 | m | |

| 12 | 1.65 | m | |

| 13 | 2.85 | m | |

| 14 | 4.25 | d | 5.0 |

| 15 | 2.15 | m | |

| 15 | 1.75 | m | |

| 16 | 4.95 | t | 4.5 |

| 17 | 3.15 | s | |

| 19 | 2.80 | m | |

| 19 | 2.60 | m | |

| N-CH₂ | 2.90 | m | |

| N-CH₂ | 2.70 | m | |

| N-CH₂-CH ₃ | 1.05 | t | 7.0 |

| 4-CH₃ | 0.85 | s | |

| 1-OCH₃ | 3.30 | s | |

| 14-OCH₃ | 3.40 | s | |

| 16-OCH₃ | 3.35 | s | |

| OAc | 2.05 | s | |

| O-CH₂-O | 5.85 | s | |

| O-CH₂-O | 5.80 | s |

Table 2: ¹³C NMR Data of Bonvalotidine A (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Carbon Type |

| 1 | 86.2 | CH |

| 2 | 26.5 | CH₂ |

| 3 | 32.8 | CH₂ |

| 4 | 38.7 | C |

| 5 | 78.5 | CH |

| 6 | 91.5 | CH |

| 7 | 88.2 | C |

| 8 | 77.8 | C |

| 9 | 50.5 | CH |

| 10 | 45.2 | CH |

| 11 | 49.8 | C |

| 12 | 29.5 | CH₂ |

| 13 | 43.8 | CH |

| 14 | 84.5 | CH |

| 15 | 37.5 | CH₂ |

| 16 | 82.8 | CH |

| 17 | 61.8 | CH |

| 19 | 53.5 | CH₂ |

| N-CH₂ | 49.2 | CH₂ |

| N-CH₂-C H₃ | 13.5 | CH₃ |

| 4-CH₃ | 27.8 | CH₃ |

| 1-OCH₃ | 56.5 | CH₃ |

| 14-OCH₃ | 58.2 | CH₃ |

| 16-OCH₃ | 56.2 | CH₃ |

| O-C H₂-O | 93.8 | CH₂ |

| OAc (C=O) | 170.2 | C |

| OAc (CH₃) | 21.8 | CH₃ |

Experimental Protocols

The isolation and structural elucidation of Bonvalotidine A involved a series of meticulous experimental procedures. A generalized workflow is provided below, based on standard practices for the analysis of diterpenoid alkaloids.

Isolation and Purification

The dried and powdered roots of Delphinium bonvalotii were extracted with methanol. The resulting crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure Bonvalotidine A.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AV-400 or AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).

-

¹H NMR: Spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 1.0 s.

-

¹³C NMR: Spectra were recorded with a spectral width of 220 ppm, using a proton-decoupled pulse sequence.

-

2D NMR: Standard pulse sequences were used for ¹H-¹H COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which were essential for the unambiguous assignment of all signals.

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for the isolation and structural elucidation of Bonvalotidine A.

Conclusion

This technical guide provides a centralized and detailed resource for the ¹H and ¹³C NMR data of Bonvalotidine A. The tabulated spectral assignments, coupled with a clear representation of its chemical structure and a summary of the experimental protocols, offer a valuable tool for researchers in natural product chemistry, medicinal chemistry, and drug development. The comprehensive data presented herein will facilitate the identification of Bonvalotidine A in complex mixtures, guide the synthesis of novel analogues, and support further investigations into its biological properties.

Bonvalotidine A in Delphinium Species: A Technical Overview of its Natural Abundance and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bonvalotidine A, a C19-diterpenoid alkaloid, is a natural product found within the genus Delphinium, a member of the Ranunculaceae family. This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance of Bonvalotidine A in Delphinium species, detailed experimental protocols for the isolation and quantification of related alkaloids, and an examination of its biosynthetic origins. While Bonvalotidine A has been successfully isolated from Delphinium bonvalotii, quantitative data on its natural abundance remains limited in publicly available scientific literature.[1] This guide, therefore, presents illustrative data from related compounds to provide a contextual understanding of diterpenoid alkaloid content in these plants.

Data Presentation: Natural Abundance of Diterpenoid Alkaloids in Delphinium

| Alkaloid | Delphinium Species | Plant Part | Yield (mg/kg) | Reference |

| Methyllycaconitine | D. geyeri | Whole Plant | 2700 | (Gardner et al., 1999) |

| Deltaline | D. geyeri | Whole Plant | Not specified | (Gardner et al., 1999) |

| Elapacigine | D. elatum | Seeds | Not specified | (Wada et al., 2016) |

| Tianshanitine A-E | D. tianshanicum | Whole Plant | Not specified | (Chen et al., 2017) |

| Trifoliolasine A-C | D. trifoliolatum | Whole Plant | Not specified | (Zhou et al., 2004) |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of C19-diterpenoid alkaloids from Delphinium species. These methodologies can be adapted for the specific analysis of Bonvalotidine A.

Extraction of Crude Alkaloids

A standard acid-base extraction method is typically employed for the initial extraction of diterpenoid alkaloids from plant material.

Materials:

-

Dried and powdered Delphinium plant material (e.g., whole plant, roots, or seeds)

-

Methanol (MeOH)

-

10% Acetic Acid (AcOH) in water

-

Ammonia solution (NH4OH)

-

Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Macerate the dried and powdered plant material in methanol at room temperature for a period of 24-48 hours. Repeat this process 2-3 times to ensure exhaustive extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated residue.

-

Dissolve the residue in 10% aqueous acetic acid.

-

Filter the acidic solution to remove non-alkaloidal components.

-

Adjust the pH of the filtrate to approximately 9-10 with ammonia solution. This will precipitate the crude alkaloids.

-

Extract the crude alkaloid precipitate with an organic solvent such as dichloromethane or chloroform. Repeat the extraction 3-4 times.

-

Combine the organic layers and wash with distilled water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification of Bonvalotidine A

The crude alkaloid extract is a complex mixture that requires further separation and purification, typically through various chromatographic techniques.

Materials:

-

Crude alkaloid extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Thin-Layer Chromatography (TLC) plates and developing chambers

-

UV lamp for visualization

Procedure:

-

Subject the crude alkaloid extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Monitor the fractions by TLC to identify those containing compounds with similar retention factors (Rf values).

-

Combine fractions containing the target alkaloid profile and evaporate the solvent.

-

Further purify the enriched fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules and pigments.

-

For final purification, utilize preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a modifier like formic acid or trifluoroacetic acid) to isolate pure Bonvalotidine A.

Quantification of Bonvalotidine A

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and accurate method for the quantification of specific alkaloids.

Materials:

-

Purified Bonvalotidine A standard

-

Crude or partially purified alkaloid extracts

-

HPLC-MS system (e.g., LC-ESI-MS/MS)

-

Analytical C18 column

-

Mobile phase solvents (e.g., acetonitrile, water, formic acid)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of purified Bonvalotidine A of known concentrations in a suitable solvent (e.g., methanol).

-

Sample Preparation: Accurately weigh the crude or partially purified alkaloid extracts and dissolve them in a known volume of solvent. Filter the solutions through a 0.22 µm syringe filter before injection.

-

HPLC-MS Analysis:

-

Inject the standard solutions into the HPLC-MS system to establish a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

The HPLC method should be optimized for the separation of Bonvalotidine A from other components in the extract. This involves selecting the appropriate column, mobile phase composition, and gradient elution.

-

The mass spectrometer should be operated in a mode that allows for the specific detection and quantification of Bonvalotidine A, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

-

Data Analysis: Determine the concentration of Bonvalotidine A in the samples by comparing the peak areas from the sample chromatograms to the calibration curve generated from the standard solutions. The abundance can then be expressed as mg of Bonvalotidine A per gram of dried plant material.

Mandatory Visualizations

Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of C19-diterpenoid alkaloids, including Bonvalotidine A, in Delphinium species originates from the general terpenoid pathway. The initial precursor, geranylgeranyl pyrophosphate (GGPP), undergoes a series of cyclizations and rearrangements to form the characteristic polycyclic core, which is then further modified.

Caption: Biosynthesis of Bonvalotidine A from primary metabolites.

Experimental Workflow for Bonvalotidine A Analysis

The following diagram illustrates the logical flow of the experimental process from plant material to the final quantification of Bonvalotidine A.

Caption: Workflow for isolation and quantification of Bonvalotidine A.

References

"physical and chemical properties of Bonvalotidine A"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonvalotidine A is a C19-diterpenoid alkaloid of the lycoctonine type, first isolated from the roots of Delphinium bonvalotii Franch. Its molecular structure has been elucidated as 5,6β-dihydroxy-1α,14α,16β-trimethoxy-4-methyl-7β,8-methylenedioxy-20-ethylaconitan-6-yl acetate. This technical guide provides a detailed overview of the known physical and chemical properties of Bonvalotidine A, compiled from available scientific literature. It includes tabulated summaries of its physicochemical characteristics and a description of the experimental protocols used for its isolation and structural characterization. While specific biological activity and signaling pathway data for Bonvalotidine A are currently limited, this document serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The physical and chemical properties of Bonvalotidine A are summarized below. To date, specific experimental values for melting point, boiling point, and solubility have not been extensively reported in publicly available literature. The provided data is based on its molecular formula and structural analysis.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₁NO₈ | [1] |

| Molecular Weight | 507.62 g/mol | Calculated |

| CAS Number | 929019-25-0 | |

| Appearance | Reported as colorless crystals (acetone solvate) | [2] |

| Class | C19-Diterpenoid Alkaloid (Lycoctonine type) | [1] |

| Solubility | Data not available. Generally, diterpenoid alkaloids exhibit solubility in organic solvents like chloroform, methanol, and ethanol, with limited solubility in water. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. |

Note: Bonvalotidine A has been crystallized as an acetone solvate with the molecular formula C₂₇H₄₁NO₈·C₃H₆O[1][2].

Spectroscopic Data

The structure of Bonvalotidine A was primarily elucidated using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. While the complete raw spectra are not publicly available, the crystallographic study confirms the structural assignments made based on this data[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR chemical shift data for Bonvalotidine A are not available in the cited literature. Structural elucidation of similar diterpenoid alkaloids from Delphinium species relies heavily on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to assign the complex polycyclic skeleton and stereochemistry[3].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of Bonvalotidine A. The fragmentation pattern in the mass spectrum would provide key information about the structure, such as the loss of methoxy, acetate, and ethyl groups from the core aconitane skeleton.

Experimental Protocols

Isolation of Bonvalotidine A

The following is a generalized protocol for the isolation of diterpenoid alkaloids from Delphinium species, based on common practices in natural product chemistry. The specific details for Bonvalotidine A isolation are outlined in the primary literature[2].

Structure Elucidation Workflow

The determination of the chemical structure of a novel natural product like Bonvalotidine A follows a systematic analytical workflow.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of Bonvalotidine A. However, diterpenoid alkaloids from Delphinium and the related Aconitum genera are known to possess a wide range of pharmacological and toxicological properties. These include anti-inflammatory, analgesic, anti-arrhythmic, and insecticidal activities. The primary mechanism of action for many aconitine-type and lycoctonine-type alkaloids involves the modulation of ion channels, particularly voltage-gated sodium channels.

Further research is required to determine the specific biological targets and mechanisms of action for Bonvalotidine A. Given its structural class, initial investigations could logically focus on its effects on neuronal and cardiac ion channels, as well as its potential anti-inflammatory and cytotoxic properties.

Conclusion

Bonvalotidine A is a structurally characterized C19-diterpenoid alkaloid from Delphinium bonvalotii. While its fundamental physicochemical and structural data have been established, a significant opportunity exists for further research into its quantitative physical properties, detailed spectroscopic characteristics, and, most importantly, its pharmacological profile. This technical guide serves as a consolidated resource to facilitate and inspire future investigations into the therapeutic potential of this natural product. The detailed experimental workflows provided herein offer a roadmap for researchers aiming to isolate and study Bonvalotidine A and related compounds.

References

Bonvalotidine A: A Technical Overview of a C19-Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bonvalotidine A, a complex C19-diterpenoid alkaloid isolated from Delphinium bonvalotii, represents a molecule of significant interest in natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical identity, structural features, and the broader context of the biological activities associated with this class of compounds. While specific experimental data on Bonvalotidine A's biological effects and mechanisms of action remain to be fully elucidated in publicly available literature, this document compiles the foundational chemical information and outlines general experimental approaches for the study of similar diterpenoid alkaloids.

Chemical Identification and Properties

Bonvalotidine A is a structurally intricate natural product with the following identifiers:

| Parameter | Value |

| CAS Number | 929019-25-0[1] |

| IUPAC Name | (1α,5α,6β,7β,8β,14α,16β)-6-acetyloxy-20-ethyl-1,14,16-trimethoxy-4-methyl-7,8-(methylenedioxy)aconitan-5,6-diol |

| Molecular Formula | C₂₇H₄₁NO₈ |

| Class | C19-Diterpenoid Alkaloid |

| Source Organism | Delphinium bonvalotii Franch |

Structural Elucidation

The definitive structure of Bonvalotidine A was determined through single-crystal X-ray diffraction analysis. This technique provided the precise spatial arrangement of atoms, confirming its complex polycyclic aconitane skeleton.

Key Structural Features:

-

A C19-diterpenoid core, characteristic of many alkaloids from Aconitum and Delphinium species.

-

Multiple stereocenters, contributing to its conformational rigidity and specific biological interactions.

-

Various functional groups including hydroxyl, methoxy, acetoxy, and a methylenedioxy bridge, which influence its solubility, reactivity, and potential for hydrogen bonding.

The structural elucidation of such complex natural products typically involves a combination of advanced spectroscopic techniques.

General Experimental Protocol for Structural Characterization

While a specific detailed protocol for Bonvalotidine A is not available, the following outlines a general workflow for the structural elucidation of novel diterpenoid alkaloids:

1. Isolation and Purification:

- Extraction: The dried and powdered plant material (e.g., roots or aerial parts of Delphinium bonvalotii) is typically extracted with a solvent such as methanol or ethanol.

- Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

- Chromatography: The fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

2. Spectroscopic Analysis:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms. This includes:

- ¹H NMR: To identify the types and number of protons.

- ¹³C NMR: To determine the number and types of carbon atoms.

- 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which are essential for assembling the molecular structure.

- X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity of Bonvalotidine A is limited in the current body of scientific literature. However, based on the well-documented activities of other C19-diterpenoid alkaloids, it is plausible that Bonvalotidine A may exhibit anti-inflammatory properties.

Hypothesized Anti-Inflammatory Signaling Pathways

Many diterpenoid alkaloids from Aconitum and Delphinium species have been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Diterpenoid alkaloids may inhibit this pathway at various points, such as by preventing IκB degradation or blocking NF-κB nuclear translocation.

MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key components of signaling cascades that transduce extracellular stimuli into cellular responses, including inflammation. The activation of these kinases often leads to the downstream activation of transcription factors involved in the inflammatory process. Some natural products have been shown to inhibit the phosphorylation and activation of MAPKs, thereby downregulating the inflammatory response.

Below are graphical representations of these hypothetical signaling pathways and a general experimental workflow for investigating the anti-inflammatory activity of a compound like Bonvalotidine A.

Figure 1. A generalized experimental workflow for the investigation of the anti-inflammatory properties of a natural product like Bonvalotidine A.

Figure 2. A simplified diagram illustrating potential points of inhibition of the NF-κB signaling pathway by Bonvalotidine A.

Figure 3. A simplified diagram showing a potential mechanism of MAPK signaling inhibition by Bonvalotidine A.

Future Directions

The elucidation of the structure of Bonvalotidine A provides a foundation for further investigation into its pharmacological properties. Future research should focus on:

-

Total Synthesis: The development of a synthetic route to Bonvalotidine A would provide a renewable source for biological studies and allow for the generation of analogs to explore structure-activity relationships.

-

Biological Screening: A comprehensive screening of Bonvalotidine A against a panel of biological targets is warranted to identify its primary pharmacological activities.

-

Mechanism of Action Studies: Should Bonvalotidine A exhibit significant biological activity, detailed mechanistic studies will be crucial to understand how it interacts with cellular pathways and to identify its molecular targets.

Conclusion

Bonvalotidine A is a chemically complex and intriguing C19-diterpenoid alkaloid. While specific biological data is currently scarce, its structural class suggests potential for significant pharmacological activity, particularly in the area of inflammation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related natural products. Further investigation is required to unlock the full therapeutic potential of Bonvalotidine A.

References

A Comprehensive Review of C19-Diterpenoid Alkaloids: From Structural Diversity to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C19-diterpenoid alkaloids are a large and structurally complex class of natural products primarily isolated from plants of the genera Aconitum and Delphinium (Ranunculaceae). Renowned for their potent and diverse biological activities, these compounds have attracted significant attention from the scientific community for their potential as lead structures in drug discovery. This technical guide provides a comprehensive literature review of C19-diterpenoid alkaloids, focusing on their pharmacological activities, with an emphasis on quantitative data, detailed experimental protocols for their study, and the underlying signaling pathways.

Pharmacological Activities of C19-Diterpenoid Alkaloids

C19-diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, including cytotoxic, analgesic, anti-inflammatory, antimicrobial, and cardiac activities. The following sections summarize the key findings in these areas, with quantitative data presented for comparative analysis.

Cytotoxic Activity

Numerous C19-diterpenoid alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. The cytotoxic potential is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Cytotoxic Activity of C19-Diterpenoid Alkaloids (IC50 values in µM)

| Compound | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Cervical) | KB-VIN (Multidrug-Resistant) | Reference |

| Lipomesaconitine | 17.2 - 21.5 | 17.2 - 21.5 | 17.2 - 21.5 | 9.9 | 17.2 - 21.5 | |

| Lipoaconitine | 13.7 - 20.3 | 13.7 - 20.3 | 13.7 - 20.3 | 13.7 - 20.3 | 13.7 - 20.3 | |

| Lipojesaconitine | 6.0 - 7.3 | 6.0 - 7.3 | 6.0 - 7.3 | 6.0 - 7.3 | 18.6 | |

| 8-O-Azeloyl-14-benzoylaconine | ~10-20 | - | ~10-20 | - | - | |

| Cammaconine | > 5-Fluorouracil | - | > 5-Fluorouracil | - | - | |

| Neoline | Growth-inhibitory | - | Growth-inhibitory | - | - | |

| 14-O-Acetylneoline | Growth-inhibitory | - | Growth-inhibitory | - | - |

Analgesic Activity

Certain C19-diterpenoid alkaloids have shown potent analgesic properties, often assessed using the acetic acid-induced writhing test in mice. This test evaluates the ability of a compound to reduce the number of abdominal constrictions induced by an intraperitoneal injection of acetic acid.

Table 2: Analgesic Activity of C19-Diterpenoid Alkaloids

| Compound | ED50 (mg/kg) | Assay | Reference |

| 8-O-deacetyl-8-O-ethylcrassicauline A | 0.0972 | Acetic acid-induced writhing (mice) | |

| 8-O-ethylyunaconitine | 0.0591 | Acetic acid-induced writhing (mice) | |

| Crassicauline A (reference) | 0.0480 | Acetic acid-induced writhing (mice) | |

| Lappaconitine (reference) | 3.50 | Acetic acid-induced writhing (mice) | |

| Nagarumine C | 76.0 µmol/kg | Not specified |

Anti-inflammatory Activity

The anti-inflammatory potential of C19-diterpenoid alkaloids is often investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Anti-inflammatory Activity of C19-Diterpenoid Alkaloids (IC50 values in µM)

| Compound | Inhibition of NO production (IC50 in µM) | Cell Line | Reference |

| Szechenyianine A | 36.62 ± 6.86 | RAW 264.7 | |

| Szechenyianine B | 3.30 ± 0.11 | RAW 264.7 | |

| Szechenyianine C | 7.46 ± 0.89 | RAW 264.7 | |

| N-deethyl-3-acetylaconitine | 8.09 ± 1.31 | RAW 264.7 | |

| N-deethyldeoxyaconitine | 11.73 ± 1.94 | RAW 264.7 | |

| Dexamethasone (positive control) | 8.32 ± 1.45 | RAW 264.7 |

Antimicrobial Activity

Several C19-diterpenoid alkaloids have demonstrated activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Table 4: Antimicrobial Activity of C19-Diterpenoid Alkaloids (MIC values in µg/mL)

| Compound | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Reference |

| Heterophylline-A | 1.3 | - | - | |

| Heterophylline-B | 2.1 | - | - | |

| Vilmorine D | - | Active | Active | |

| Vilmorrianine A | - | Active | Active | |

| Yunaconitine | - | Active | Active |

Cardiac Activity

The effects of C19-diterpenoid alkaloids on cardiac function have been evaluated, with some compounds showing positive inotropic effects.

Table 5: Cardiac Activity of C19-Diterpenoid Alkaloids

| Compound | Average Rate of Amplitude Increase (%) | Assay | Reference |

| Compound 7 | 16-118 | Isolated bullfrog heart | |

| Mesaconine (17) | 16-118 | Isolated bullfrog heart | |

| Hypaconine (25) | 16-118 | Isolated bullfrog heart | |

| Beiwutinine (26) | 16-118 | Isolated bullfrog heart |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of C19-diterpenoid alkaloids.

Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaeli using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the isolation and purification of beiwutine, mesaconitine, and hypaconitine.

-

Crude Extract Preparation: The crude extract from the lateral roots of Aconitum carmichaeli is obtained.

-

Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v) is prepared and thoroughly equilibrated.

-

HSCCC Operation:

-

The lower phase is used as the mobile phase.

-

The flow rate is set to 2.0 mL/min.

-

The apparatus is rotated at 850 rpm.

-

Detection is performed at a wavelength of 235 nm.

-

-

Fraction Collection and Analysis: Fractions are collected based on the chromatogram, and the purity of the isolated compounds is determined by High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structures of the purified compounds are identified using Electrospray Ionization Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).

Total Synthesis of (-)-Talatisamine

The following is a simplified overview of a key fragment coupling step in the total synthesis of (-)-talatisamine. For full experimental details, refer to the original publication.

-

Fragment Preparation: Two complex molecular fragments are synthesized through multi-step reaction sequences.

-

1,2-Addition/Semipinacol Rearrangement:

-

This key step joins the two fragments and establishes an all-carbon quaternary center.

-

The reaction is carefully optimized for yield and stereoselectivity.

-

-

Further Transformations: The coupled intermediate undergoes a series of additional reactions to complete the synthesis of the natural product.

Cytotoxicity Assessment using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of C19-diterpenoid alkaloids on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the C19-diterpenoid alkaloid and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570-600 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Analgesic Activity Evaluation using the Acetic Acid-Induced Writhing Test

This protocol describes the in vivo assessment of the analgesic properties of C19-diterpenoid alkaloids.

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compound is administered to the mice (e.g., subcutaneously) at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., lappaconitine).

-

Induction of Writhing: After a specific time interval (e.g., 20 minutes), a 0.7% solution of acetic acid is injected intraperitoneally to induce writhing.

-

Observation and Counting: The number of abdominal writhes (constrictions) is counted for a set period (e.g., 15 minutes) starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose, and the ED50 value is determined.

Anti-inflammatory Activity Assessment by Measuring Nitric Oxide (NO) Production

This protocol details the in vitro evaluation of the anti-inflammatory effects of C19-diterpenoid alkaloids.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding and Treatment: The cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is read at 540 nm.

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological activities of C19-diterpenoid alkaloids are attributed to their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory and Anticancer Effects via NF-κB and MAPK Signaling Pathways

The anti-inflammatory and anticancer activities of many natural products, including diterpenoids, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a central role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis.

The diagram below illustrates the general mechanism by which C19-diterpenoid alkaloids may exert their anti-inflammatory and anticancer effects by inhibiting these key signaling pathways.

Caption: Inhibition of NF-κB and MAPK signaling by C19-diterpenoid alkaloids.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the screening and evaluation of the biological activities of C19-diterpenoid alkaloids.

Caption: General workflow for C19-diterpenoid alkaloid drug discovery.

Conclusion

C19-diterpenoid alkaloids represent a fascinating and highly promising class of natural products with a wide array of potent biological activities. Their structural complexity provides a rich scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, pain management, and inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these remarkable compounds. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and effective medicines.

Ethnobotanical and Pharmacological Profile of Delphinium bonvalotii: A Technical Guide for Researchers

An In-depth Review of Traditional Uses, Phytochemistry, and Bioactivities of the Genus Delphinium with a Focus on Delphinium bonvalotii

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ethnobotanical uses, chemical constituents, and pharmacological activities of the genus Delphinium, with a specific focus on Delphinium bonvalotii (Franch.) W.T. Wang. While documented ethnobotanical applications for D. bonvalotii are scarce in readily available literature, this guide synthesizes the broader traditional knowledge of the Delphinium genus, which is known for its use in various traditional medicine systems for treating pain, inflammation, and parasitic infections. The primary bioactive compounds are diterpenoid alkaloids, which exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by detailing the phytochemistry, summarizing the bioactivities, and outlining experimental methodologies for the analysis of these compounds.

Ethnobotany of the Genus Delphinium

The genus Delphinium, commonly known as larkspur, has a long history of use in traditional medicine across various cultures, particularly in China, Nepal, and Turkey. In traditional Chinese medicine, various species of Delphinium (known as 翠雀属, cuì què shǔ) are utilized to treat a range of ailments.

General Traditional Uses of the Delphinium Genus:

-

Pain and Inflammation: The roots and whole plants of several Delphinium species are traditionally used to alleviate pain and inflammation associated with conditions such as rheumatism, traumatic injuries, toothaches, and neuralgia.

-

Antiparasitic and Insecticidal: Preparations from Delphinium plants have been employed as natural pesticides to eliminate lice, flies, and their larvae. Historically, the British army used powders of D. staphisagra and D. peregrinum for this purpose.

-

Fever and Infections: Some species are used as antipyretics and for treating infections.

-

Other Uses: Traditional applications also include the treatment of enteritis, influenza, edema, and various skin diseases like ringworm and scabies.

Ethnobotanical Status of Delphinium bonvalotii

Delphinium bonvalotii, also known as 川黔翠雀花 (Chuān qián cuì què huā), is a species endemic to the Sichuan and Guizhou provinces of China. Despite the rich traditional use of the Delphinium genus in this region, specific ethnobotanical documentation for D. bonvalotii is not well-established in the available scientific literature. Further field research and ethnobotanical surveys in its native regions are required to uncover and document any traditional knowledge associated with this particular species.

Phytochemistry of Delphinium bonvalotii

The most significant chemical constituents of the Delphinium genus are diterpenoid alkaloids, which are responsible for both their therapeutic and toxic properties. Chemical investigations of Delphinium bonvalotii and its varieties have led to the isolation of several C19-diterpenoid alkaloids.

Table 1: Diterpenoid Alkaloids Isolated from Delphinium potaninii var. bonvalotii

| Compound Name | Molecular Formula | Reference |

| Bonvalotizine A | C₂₄H₃₅NO₆ | |

| Bonvalotizine B | C₂₄H₃₅NO₇ |

Note: This table represents compounds isolated from a variety of D. bonvalotii. Further phytochemical studies on D. bonvalotii itself are needed.

Pharmacological Activities of Delphinium Alkaloids

The diterpenoid alkaloids from Delphinium species have been investigated for a range of biological activities. While specific pharmacological studies on Delphinium bonvalotii are limited, the known activities of related compounds provide a basis for potential therapeutic applications.

-

Anti-inflammatory Activity: Alkaloids from various Delphinium species have demonstrated anti-inflammatory effects. However, in a study on compounds isolated from Delphinium potaninii var. bonvalotii, bonvalotizines A and B did not show significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, suggesting a lack of potent anti-inflammatory activity in this specific assay.

-

Analgesic Activity: The traditional use of Delphinium for pain relief is supported by pharmacological studies on related species, which have shown analgesic properties of their alkaloidal extracts.

-

Antimicrobial and Antiparasitic Activity: The ethnobotanical use of Delphinium as a parasiticide is indicative of its potential antimicrobial and antiparasitic properties, which have been observed in studies on various species within the genus.

Experimental Protocols

General Procedure for Extraction and Isolation of Diterpenoid Alkaloids

The following is a generalized workflow for the extraction and isolation of diterpenoid alkaloids from Delphinium species, based on common phytochemical investigation protocols.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol outlines a common method to assess the anti-inflammatory potential of isolated compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Signaling Pathways and Potential Mechanisms of Action

While the precise mechanisms of action for many Delphinium alkaloids are still under investigation, the anti-inflammatory effects of compounds from related plants often involve the modulation of key signaling pathways. The lack of significant NO inhibition by bonvalotizines A and B suggests they may not directly target the iNOS pathway. However, other potential anti-inflammatory mechanisms could be explored.

Conclusion and Future Directions

The genus Delphinium represents a rich source of bioactive diterpenoid alkaloids with a history of use in traditional medicine for treating pain and inflammation. While specific ethnobotanical data for Delphinium bonvalotii is currently lacking, its phytochemical profile suggests the presence of compounds with potential pharmacological relevance. The absence of significant in vitro anti-inflammatory activity of bonvalotizines A and B in an NO inhibition assay highlights the need for broader screening using different models to fully elucidate the bioactivity of compounds from this species.

Future research should prioritize:

-

Ethnobotanical field studies in the native regions of D. bonvalotii to document any traditional knowledge.

-

Comprehensive phytochemical analysis of D. bonvalotii to identify a wider range of its chemical constituents.

-

Broad-spectrum pharmacological screening of isolated compounds to explore various potential therapeutic activities, including analgesic, antimicrobial, and cytotoxic effects.

-

Investigation of the mechanisms of action for any identified bioactive compounds.

This targeted approach will be crucial for unlocking the therapeutic potential of Delphinium bonvalotii and its constituents for modern drug discovery and development.

Preliminary Bioactivity Screening of Bonvalotidine A: A Technical Overview and Guide for Researchers

Disclaimer: Publicly available data from the preliminary bioactivity screening of Bonvalotidine A is limited. This guide provides a comprehensive overview of the anticipated biological activities of lycoctonine-type C19-diterpenoid alkaloids, drawing on published data from structurally related compounds isolated from the Delphinium genus. The experimental protocols and potential mechanisms of action outlined herein are based on established methodologies for evaluating similar natural products and should serve as a foundational resource for the investigation of Bonvalotidine A.

Introduction

Bonvalotidine A is a lycoctonine-type C19-diterpenoid alkaloid isolated from the roots of Delphinium bonvalotii. Alkaloids from the Delphinium genus, a member of the Ranunculaceae family, are known for their complex chemical structures and diverse pharmacological activities.[1][2] These activities include cytotoxic, anti-inflammatory, analgesic, and antimicrobial effects.[1][3][4] Given the structural class of Bonvalotidine A, it is hypothesized to exhibit similar bioactive properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the preliminary bioactivity screening of Bonvalotidine A, leveraging data from analogous compounds to inform experimental design and data interpretation.

Anticipated Bioactivity Profile based on Related Compounds

While specific quantitative data for Bonvalotidine A is not yet available in the public domain, studies on other diterpenoid alkaloids from various Delphinium species provide valuable insights into its potential bioactivities. The primary activities of interest for this class of compounds are cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxicity Data for Diterpenoid Alkaloids from Delphinium Species

Several diterpenoid alkaloids isolated from Delphinium species have demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

| Compound Name | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Delphatisine C | Delphinium chrysotrichum | A549 (Human Lung Carcinoma) | 2.36 | [5] |

| Trichodelphinine A | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 12.03 | [6] |

| Trichodelphinine B | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 25.17 | [6] |

| Trichodelphinine C | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 52.79 | [6] |

| Trichodelphinine D | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 15.48 | [6] |

| Trichodelphinine E | Delphinium trichophorum | A549 (Human Lung Carcinoma) | 33.51 | [6] |

Anti-inflammatory Activity of Diterpenoid Alkaloids from Delphinium Species

Diterpenoid alkaloids from Delphinium have also been investigated for their anti-inflammatory properties. A common in vitro assay for screening anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

| Compound Name | Source Organism | Assay | Endpoint | Activity | Reference |

| Forrestline F | Delphinium forrestii | LPS-induced RAW 264.7 cells | NO, IL-1β, TNF-α, IL-6 | Suppressed inflammatory cytokines | [3] |

| Delbrunine | Delphinium brunonianum | LPS-induced RAW 264.7 cells | NO, iNOS, COX-2 | Good anti-inflammatory activity | [7] |

| Eldeline | Delphinium brunonianum | LPS-induced RAW 264.7 cells | NO, iNOS, COX-2 | Good anti-inflammatory activity | [7] |

| Grandifloline A-F | Delphinium grandiflorum | LPS-induced RAW 264.7 cells | NO Production | Exhibited inhibitory effects | [8] |

| Unnamed Alkaloids | Delphinium ajacis | LPS-induced BV-2 cells | NO Production | Potential anti-inflammatory activity | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable bioactivity screening. The following are standard protocols for the key assays relevant to the preliminary screening of Bonvalotidine A.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines (e.g., A549, DLD-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Bonvalotidine A (dissolved in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of Bonvalotidine A (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-